molecular formula C10H10O2 B3012809 Methyl 3-vinylbenzoate CAS No. 38383-50-5

Methyl 3-vinylbenzoate

Cat. No. B3012809
CAS RN: 38383-50-5
M. Wt: 162.188
InChI Key: MBKUHNGECMPIHH-UHFFFAOYSA-N
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Description

Methyl 3-vinylbenzoate, also known as Methyl 3-ethenylbenzoate , is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 . The compound is stored in a sealed, dry environment and preferably in a freezer under -20°C .


Synthesis Analysis

The synthesis of Methyl 3-vinylbenzoate involves a reaction with triethylamine in N,N-dimethyl-formamide at 100℃ . The reaction conditions include the use of 3-vinylbenzoic acid, 4-bromo-3-methyl phenol, tri (orthotoluyl)phosphine, Pd (dba)2, and triethylamine .


Molecular Structure Analysis

The InChI code for Methyl 3-vinylbenzoate is 1S/C10H10O2/c1-3-8-5-4-6-9 (7-8)10 (11)12-2/h3-7H,1H2,2H3 . The InChI key is MBKUHNGECMPIHH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 3-vinylbenzoate is a liquid at room temperature . The compound is shipped in a cold pack to maintain its stability .

Scientific Research Applications

    Chemical Synthesis

    • Methyl 3-vinylbenzoate is a chemical compound with the molecular formula C10H10O2 . It is often used in chemical synthesis due to its reactivity .
    • The exact methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
    • The outcomes of these syntheses can also vary, but the use of Methyl 3-vinylbenzoate can often lead to the creation of new and useful compounds .

    Fungicide Research

    • Methyl 3-vinylbenzoate has been mentioned in research related to Benzimidazole fungicides . These are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s .
    • The compound may be used in the synthesis or testing of these fungicides .
    • The methods of application or experimental procedures would likely involve the synthesis of the fungicides, followed by testing their effectiveness against various fungi .
    • The outcomes of this research could potentially lead to the development of more effective fungicides .

    Insecticide Research

    • Methyl 3-vinylbenzoate has been used in research related to insecticides .
    • The compound may be used in the synthesis or testing of these insecticides .
    • The methods of application or experimental procedures would likely involve the synthesis of the insecticides, followed by testing their effectiveness against various insects .
    • The outcomes of this research could potentially lead to the development of more effective insecticides .

    Medicinal Chemistry

    • Methyl 3-vinylbenzoate has been mentioned in the context of medicinal chemistry .
    • It may be used in the synthesis of various pharmaceutical compounds .
    • The methods of application or experimental procedures would likely involve the synthesis of these pharmaceutical compounds, followed by testing their effectiveness .
    • The outcomes of this research could potentially lead to the development of new and effective pharmaceuticals .

    Biofuel Potential

    • While not specifically about Methyl 3-vinylbenzoate, research into similar compounds like Methyl benzoate has shown potential for use as a biofuel .
    • Methyl benzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .
    • Current research is exploring this promising avenue .

    Metal–Organic Frameworks (MOFs)

    • Methyl 3-vinylbenzoate could potentially be used in the construction of metal–organic frameworks (MOFs) .
    • MOFs are a type of porous material with a periodic network structure, constructed with metal ions or clusters and organic ligands .
    • The methods of application or experimental procedures would likely involve the synthesis of these MOFs, followed by testing their properties .
    • The outcomes of this research could potentially lead to the development of new and effective MOFs with adjustable channel structure, abundant unsaturated metal sites and modifiable ligands .

    Molecular Simulation Visualizations

    • Methyl 3-vinylbenzoate could potentially be used in molecular simulation visualizations .
    • Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
    • The methods of application or experimental procedures would likely involve the use of these programs to visualize the molecular structure and properties of Methyl 3-vinylbenzoate .
    • The outcomes of this research could potentially lead to a better understanding of the molecular structure and properties of Methyl 3-vinylbenzoate .

Safety And Hazards

Methyl 3-vinylbenzoate is classified as a combustible liquid and is harmful if swallowed . It is recommended to avoid dust formation, inhalation, and contact with skin, eyes, or clothing . In case of contact, immediate rinsing with water is advised .

properties

IUPAC Name

methyl 3-ethenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKUHNGECMPIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-vinylbenzoate

CAS RN

38383-50-5
Record name methyl 3-ethenylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a stirred suspension of 590 mg of methyl triphenylphosphonium iodide in 50 ml of dry tetrahydrofuran cooled to -50° C. was added dropwise 5.3 ml of 2.5M n-butyl lithium in hexane. The resulting mixture was allowed to warm to 0° C. over a period of one hour. The mixture was then cooled to -70° C. and 2.0 g of methyl 3-formylbenzoate in 20 ml of dry tetrahydrofuran was added dropwise over a period of 20 minutes. The reaction mixture was allowed to warm to room temperature and stir overnight. The reaction mixture was concentrated in vacuo and the residue treated with water (200 ml) and extracted with diethyl ether (2×200 ml). The extracts were combined, washed with water and a brine solution and dried over magnesium sulfate. Removal of the solvent gave 2 g of an oil which was flash chromatographed on silica gel (30% ethyl acetate--hexane; v:v) , 2.0 g. Distillation in vacuo gave 1.36 g.
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name

Citations

For This Compound
5
Citations
T Ishizone, K Okamoto, A Hirao, S Nakahama - Macromolecules, 1999 - ACS Publications
… The SEC curves of the poly[methyl (4-vinylphenyl)acetate], poly[methyl 3-(4-vinylphenyl)propionate], and poly(methyl 3-vinylbenzoate) maintained their unimodal and narrow shapes …
Number of citations: 26 pubs.acs.org
MW Irvine, G Fang, K Sapkota, ES Burnell… - European journal of …, 2019 - Elsevier
The N-methyl-D-aspartate receptor (NMDAR), a ligand-gated ion channel activated by L-glutamate and glycine, plays a major role in the synaptic plasticity underlying learning and …
Number of citations: 11 www.sciencedirect.com
J Huang, D Foyle, X Lin, J Yang - The Journal of organic …, 2013 - ACS Publications
A convergent route has been developed to synthesize an antifungal tricyclic o-hydroxy-p-quinone methide diterpenoid and analogues. A Li/naphthalene-mediated reductive alkylation …
Number of citations: 14 pubs.acs.org
CW Marvin - 2017 - search.proquest.com
Piezoelectric materials allow for the harvesting of ambient waste energy from the environment. Producing lightweight, highly responsive materials is a challenge for this type of material, …
Number of citations: 4 search.proquest.com
Z Lei - 2020 - search.proquest.com
Whenever an unforeseen health crisis challenges humanity, the world desperately seeks a cure, either a medicine that can fight the virus to eliminate the emerging threat or a vaccine …
Number of citations: 2 search.proquest.com

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